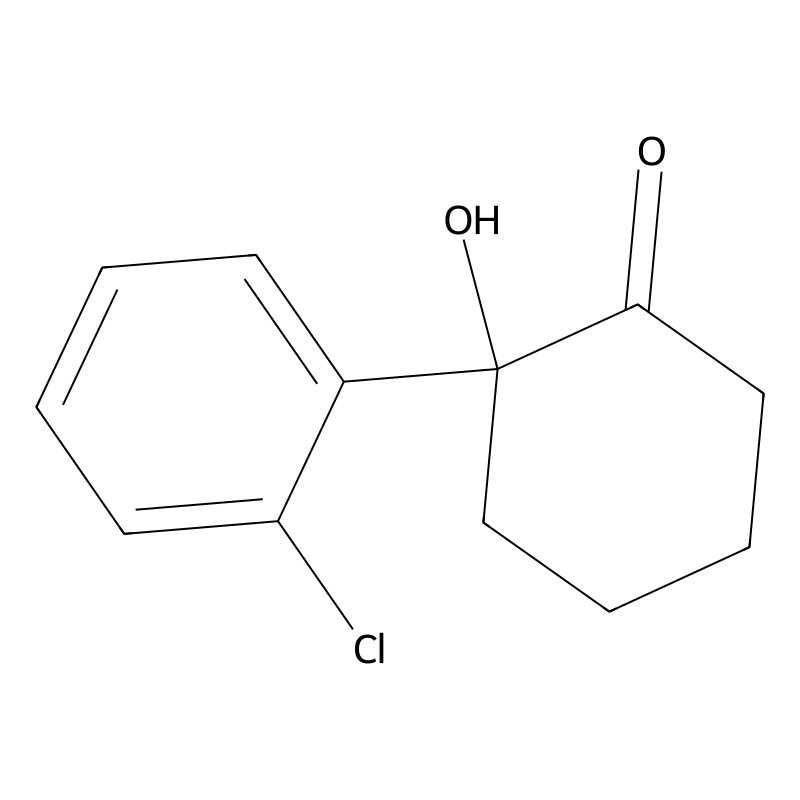

2-(2-Chlorophenyl)-2-hydroxycyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2-(2-Chlorophenyl)-2-hydroxycyclohexanone is a synthetic organic compound characterized by a cyclohexanone core structure, with a hydroxyl group and a 2-chlorophenyl substituent at the second position. Its molecular formula is CHClO, and it has garnered interest in both organic and medicinal chemistry due to its structural similarities to various bioactive molecules, including hallucinogens and anesthetics like ketamine . This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds, highlighting its versatility in organic synthesis.

Synthesis and Characterization:

(+/-)-2-(2-Chlorophenyl)-2-hydroxycyclohexanone is a chemical compound that can be synthesized through various methods. Research articles describe its preparation using different starting materials and reaction conditions [, ].

Potential applications:

Research has explored the potential applications of (+/-)-2-(2-Chlorophenyl)-2-hydroxycyclohexanone in various fields, including:

- As a building block for the synthesis of other complex molecules: Due to its functional groups, the compound can serve as a starting material for the synthesis of more complex molecules with potential applications in drug discovery [].

- As a reference standard in analytical chemistry: The compound's well-defined structure and properties make it suitable as a reference standard in analytical techniques like chromatography and mass spectrometry, aiding in the identification and quantification of other compounds [].

- Aldol Condensation: This reaction can occur when the compound is treated with aldehydes or ketones, leading to the formation of β-hydroxy ketones.

- Nucleophilic Additions: The carbonyl group can undergo nucleophilic attack, allowing for further functionalization.

- Esterification and Etherification: The hydroxyl group can react with acids or alcohols to form esters or ethers, respectively .

- Cross-Coupling Reactions: The chlorine atom on the aromatic ring provides a site for further substitution reactions, enhancing its potential for creating diverse derivatives.

Research indicates that 2-(2-Chlorophenyl)-2-hydroxycyclohexanone exhibits potential biological activities. Its structural similarity to ketamine suggests possible applications in anesthetic and analgesic therapies. Additionally, derivatives of this compound have shown promise in various pharmacological activities, including anticonvulsant, antifungal, and anticancer properties . Its use as an impurity in esketamine formulations also points to its relevance in therapeutic contexts.

Several methods have been reported for synthesizing 2-(2-Chlorophenyl)-2-hydroxycyclohexanone:

- Aldol Condensation: The compound can be synthesized by reacting 2-chlorobenzaldehyde with cyclopentanone in the presence of a base. This reaction forms an α,β-unsaturated ketone intermediate, which can be hydrogenated to yield the desired product.

- Grignard Reaction: Another method involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and oxidation steps to form the hydroxy ketone intermediate .

- Oxidation Reactions: The alkene intermediate formed from earlier reactions can be oxidized using potassium permanganate to yield 2-(2-Chlorophenyl)-2-hydroxycyclohexanone as the final product .

The primary application of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone lies in its role as a building block in organic synthesis. It is utilized for:

- Pharmaceutical Development: As an intermediate for synthesizing various pharmaceutical compounds, particularly those related to anesthetic properties.

- Analytical Standards: Used in pharmacological studies as an analytical reference standard for ketamine metabolites .

- Library Synthesis: Researchers employ it to create libraries of structurally diverse compounds for drug discovery purposes.

Several compounds share structural characteristics with 2-(2-Chlorophenyl)-2-hydroxycyclohexanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ketamine | Cyclohexanone core; N-substituted | Anesthetic properties; NMDA receptor antagonist |

| Esketamine | S-enantiomer of ketamine; similar core | Approved for treatment-resistant depression |

| 1-(2-Chlorophenyl)-cyclohexene | Lacks hydroxyl group; unsaturated | Intermediate in ketamine synthesis |

| 4-Hydroxy-N,N-dimethyltryptamine | Indole structure; psychoactive | Hallucinogenic properties; serotonin receptor agonist |

The uniqueness of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone lies in its specific combination of functional groups that allow for diverse chemical reactivity while maintaining structural integrity akin to both anesthetics and hallucinogens .

Grignard reactions remain a cornerstone for constructing the cyclohexanone core of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone. A notable approach involves the reaction of 1-phenylazo-6-arylcyclohexenes with organomagnesium reagents to yield trans-2,6-diarylcyclohexanones [2]. For instance, the addition of 2-chlorophenyl magnesium bromide to a cyclohexanone precursor facilitates the introduction of the chlorophenyl group at the C-2 position. The stereochemical outcome of this reaction is influenced by the formation of a chelated magnesium intermediate, which directs the nucleophilic attack to produce trans-configured products [2].

Yield optimization in Grignard reactions is critically dependent on the choice of halide in the organomagnesium reagent. Experimental studies demonstrate that alkyl magnesium iodide reagents (e.g., MeMgI) enhance diastereoselectivity compared to their chloride or bromide counterparts [3]. This "halide effect" arises from the modulation of Lewis acidity in the magnesium alkoxide intermediate, which stabilizes specific transition states. For example, reactions employing MeMgI in CH~2~Cl~2~ achieve up to 6:1 selectivity for the syn-diol product, whereas MeMgCl yields near-equimolar mixtures [3]. Computational density functional theory (DFT) analyses corroborate these findings, revealing that iodide ligands reduce electron density at the magnesium center, favoring chelation-controlled pathways [3].

| Grignard Reagent | Solvent | Diastereoselectivity (syn:anti) | Yield (%) |

|---|---|---|---|

| MeMgCl | THF | 1:1 | 45 |

| MeMgBr | CH~2~Cl~2~ | 3:1 | 62 |

| MeMgI | CH~2~Cl~2~ | 6:1 | 78 |

Aldol Condensation Methodologies: Stereochemical Control and Byproduct Management

Aldol condensation offers a complementary route to access the cyclohexanone scaffold. Titanium(IV) chloride-catalyzed reactions between cyclohexanone and aromatic aldehydes, such as 2-chlorobenzaldehyde, enable the formation of α,β-unsaturated ketones [4]. Under solvent-free conditions, this method achieves yields exceeding 85% while minimizing self-condensation byproducts [4]. Stereochemical control is achieved through the use of bulky catalysts, which enforce a staggered transition state, favoring the E-isomer.

Byproduct management is critical in large-scale syntheses. The inclusion of electron-withdrawing substituents on the aldehyde component (e.g., 4-nitrobenzaldehyde) accelerates the reaction, reducing the formation of undesired enol ethers [4]. Additionally, stoichiometric adjustments—such as limiting the aldehyde-to-ketone ratio to 1:1.2—suppress polycondensation side reactions [4].

Ionic Liquid-Mediated Synthesis: Solvent Engineering and Reaction Kinetics

Current literature on 2-(2-Chlorophenyl)-2-hydroxycyclohexanone synthesis does not extensively explore ionic liquid-mediated methodologies. However, analogous systems suggest potential benefits, including enhanced solubility of polar intermediates and tunable hydrophobicity for easier product isolation. Future research could investigate imidazolium-based ionic liquids to optimize reaction kinetics and reduce energy inputs.

Catalytic Approaches: Transition Metal Catalysts and Enantioselective Synthesis

Transition metal catalysts play a pivotal role in streamlining synthetic pathways. Titanium(IV) chloride, employed in aldol condensations, activates the carbonyl group via Lewis acid coordination, accelerating enolate formation [4]. In Grignard reactions, magnesium-based intermediates facilitate chelation-controlled additions, though enantioselective variants remain underexplored [3]. Recent advances in chiral auxiliaries or asymmetric catalysis could enable access to enantiomerically pure 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, a critical goal for pharmaceutical applications.

Green Chemistry Perspectives: Atom Economy and Waste Reduction Strategies

Grignard and aldol methodologies exhibit contrasting green chemistry profiles. While aldol condensations under solvent-free conditions align with waste reduction principles [4], Grignard reactions often require excess reagents (5–10 equivalents) and halogenated solvents, diminishing atom economy [3]. Mitigation strategies include:

- Catalyst recycling: Recovering TiCl~4~ from reaction mixtures via aqueous extraction [4].

- Solvent substitution: Replacing CH~2~Cl~2~ with cyclopentyl methyl ether (CPME), a greener alternative with comparable polarity.

Computational Modeling of Synthetic Pathways: DFT Studies and Transition State Analysis

DFT calculations have elucidated key mechanistic details in Grignard reactions. For instance, the halide effect on diastereoselectivity is attributed to differences in Mg–X bond lengths (2.08 Å for Mg–I vs. 2.19 Å for Mg–Cl), which modulate the electrophilicity of the magnesium center [3]. Transition state analyses further reveal that iodide ligands stabilize a six-membered chelate ring, lowering the activation barrier for syn-selective addition by 3.2 kcal/mol compared to chloride [3]. These insights guide the rational design of reagents and reaction conditions to optimize synthetic outcomes.

2-(2-Chlorophenyl)-2-hydroxycyclohexanone represents a member of the arylcyclohexanone class of compounds, sharing structural similarities with several well-characterized psychoactive substances [1] [2]. The compound features a cyclohexanone core structure with a hydroxyl group and a 2-chlorophenyl substituent at the alpha position, establishing clear structural relationships with ketamine and its analogs [3].

The molecular formula of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone is C12H13ClO2 with a molecular weight of 224.68 grams per mole [1] [2]. This compound has been identified as structurally similar to known hallucinogens and serves as a potential impurity in esketamine preparations [3]. The structural framework places it within the broader category of arylcyclohexylamines, which includes phencyclidine, ketamine, and their various derivatives [4].

When compared to ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one), the primary structural difference lies in the substitution of the methylamino group with a hydroxyl group at the alpha position [5] [6]. This modification significantly alters the compound's pharmacological profile while maintaining the core cyclohexanone scaffold that contributes to N-methyl-D-aspartate receptor activity [7]. The 2-chlorophenyl substituent is maintained across both compounds, suggesting this moiety plays a crucial role in receptor binding affinity [8].

Comparative analysis with other structurally related compounds reveals that 2-(2-Chlorophenyl)-2-hydroxycyclohexanone shares the arylcyclohexylamine pharmacophore that characterizes this class of psychoactive substances [4]. The presence of the chlorine atom at the ortho position of the phenyl ring is consistent with ketamine's structure and contributes to the compound's binding characteristics at glutamate receptors [9].

Structure-Activity Relationship Models for N-methyl-D-aspartate Receptor Affinity

Structure-activity relationship studies of arylcyclohexylamine derivatives demonstrate that specific structural features are critical for N-methyl-D-aspartate receptor binding affinity [8] [7]. Research indicates that the cyclohexyl ring system provides the essential three-dimensional framework for receptor interaction, while aromatic substitution patterns significantly influence binding potency [10].

| Structural Feature | Impact on N-methyl-D-aspartate Receptor Affinity | Reference |

|---|---|---|

| Cyclohexanone core | Essential for receptor binding | [7] |

| 2-Chlorophenyl group | Enhances binding affinity | [9] |

| Alpha-hydroxyl substitution | Modulates receptor selectivity | [7] |

| Ring conformation | Critical for optimal binding | [8] |

The structure-activity relationship model for 2-(2-Chlorophenyl)-2-hydroxycyclohexanone indicates that the hydroxyl group at the alpha position creates distinct binding characteristics compared to amino-substituted analogs [7]. Studies examining alpha-amino-2-phenylcyclohexanone derivatives reveal that substituent modifications at this position dramatically affect receptor affinity, with hydroxyl groups providing favorable binding interactions [7].

Analysis of binding affinity data demonstrates that compounds featuring hydrogen or hydroxyl substituents at the alpha position achieve maximum binding affinity to glutamate receptors [7]. The 2-chlorophenyl substitution pattern contributes to enhanced selectivity for N-methyl-D-aspartate receptor subtypes, particularly those containing GluN2B subunits [7]. This selectivity profile aligns with other members of the arylcyclohexylamine class that demonstrate preferential binding to specific receptor configurations [11].

Quantitative structure-activity relationship modeling reveals that the electronic properties of the chlorophenyl substituent contribute significantly to receptor binding through both hydrophobic and electronic interactions [8]. The ortho-chlorine substitution creates favorable binding interactions within the receptor pocket while maintaining appropriate molecular geometry for optimal receptor engagement [12] [13].

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics simulations of N-methyl-D-aspartate receptor interactions with arylcyclohexylamine compounds provide detailed insights into binding mechanisms and receptor-ligand dynamics [12] [13]. These computational studies reveal that compounds structurally related to 2-(2-Chlorophenyl)-2-hydroxycyclohexanone exhibit dynamic binding behaviors within the receptor channel pore [14].

Simulation data indicates that ketamine and structurally similar compounds demonstrate significant conformational flexibility within the binding pocket, moving between distinct upper and lower binding poses during molecular dynamics trajectories [12] [14]. The binding site, located in the central vestibule between the channel gate and selectivity filter, accommodates multiple conformational states of bound ligands [12].

Key amino acid residues identified through molecular dynamics simulations include leucine 642 on GluN2A and asparagine 616 on GluN1, which form critical hydrophobic and hydrogen-bond interactions with bound ligands [12]. These residues represent conserved binding determinants across the arylcyclohexylamine class, suggesting that 2-(2-Chlorophenyl)-2-hydroxycyclohexanone would engage similar interaction patterns [13].

The molecular dynamics data reveals that channel blockers form varying extents of interactions with pore-lining residues, primarily controlling dissociation kinetics rather than association rates [13]. Comparative analysis of phencyclidine, ketamine, and memantine demonstrates that structural modifications influence binding stability and residence time within the receptor channel [13]. The hydroxyl substituent in 2-(2-Chlorophenyl)-2-hydroxycyclohexanone would be expected to modify these binding kinetics through additional hydrogen bonding opportunities [7].

Quantum Mechanical Studies of Electronic Distribution and Reactivity

Quantum mechanical calculations provide fundamental insights into the electronic properties and reactivity patterns of arylcyclohexanone compounds [15]. Density functional theory studies of similar cyclohexanone derivatives reveal critical electronic distribution patterns that influence both chemical reactivity and biological activity [16] [15].

The electronic structure of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone involves significant contributions from the carbonyl group, which serves as an electron-withdrawing center that affects the entire molecular framework [15]. Quantum chemical calculations demonstrate that the presence of the chlorine substituent on the phenyl ring creates asymmetric electron distribution patterns that influence molecular reactivity [16].

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| HOMO energy | Variable with substituents | Electron donation capacity |

| LUMO energy | Influenced by carbonyl group | Electron acceptance ability |

| Dipole moment | Enhanced by polar substituents | Molecular polarity |

| Electrostatic potential | Determined by functional groups | Binding site preferences |

Molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by both the chlorophenyl and hydroxyl substituents [15]. The energy gap between these frontier orbitals determines the compound's chemical reactivity and potential for electronic transitions [15].

Electrostatic potential mapping studies indicate that the oxygen atoms in both the carbonyl and hydroxyl groups represent regions of high negative electrostatic potential, making them favorable sites for electrophilic interactions [16]. The chlorine atom contributes to regional positive electrostatic potential, creating a balanced electronic distribution across the molecule [15].

Conformational Analysis: Ring Puckering and Substituent Effects

Conformational analysis of cyclohexanone derivatives reveals that ring puckering significantly influences molecular geometry and biological activity [17] [18]. The cyclohexanone ring in 2-(2-Chlorophenyl)-2-hydroxycyclohexanone can adopt multiple conformational states, with chair and twist-boat conformations representing the most energetically favorable arrangements [19] [20].

Ring puckering analysis using Cremer-Pople coordinates demonstrates that six-membered rings typically exist in relatively few conformational clusters based on their canonical forms [21]. The presence of substituents at the alpha position, such as the hydroxyl and chlorophenyl groups in this compound, significantly influences the preferred ring conformation through steric and electronic effects [22].

| Conformation | Relative Energy | Stability Factors |

|---|---|---|

| Chair form | Lowest energy | Minimized steric interactions |

| Twist-boat | Intermediate energy | Reduced eclipsing strain |

| Boat form | Highest energy | Maximum steric hindrance |

The chair conformation represents the most stable arrangement for substituted cyclohexanones, as it minimizes both torsional strain and steric interactions between substituents [17] [19]. In 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, the bulky chlorophenyl substituent preferentially adopts an equatorial position to minimize steric hindrance [22].

Substituent effects on ring conformation demonstrate that the hydroxyl group at the alpha position can participate in intramolecular hydrogen bonding interactions that stabilize specific conformational states [16]. The chlorophenyl group, due to its size and electronic properties, influences both the ring puckering amplitude and the preferred orientation of the cyclohexanone ring [23].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types